- Iodine-mediated cyclization of thiobenzamides to produce benzothiazoles and benzoxazolesTetrahedron, 2007, 63(41), 10276-10281,
Cas no 94-70-2 (o-Phenetidine)
o-Phenetidine Properties
Names and Identifiers
-
- 2-Ethoxyaniline
- cis-5,8,11,14,17-Eicosapentaenoic acid ethyl ester
- all cis-5,8,11,14,17-Eicosapentaenoic Acid Ethyl Ester
- LABOTEST-BB LTBB000532
- AKOS 91146
- 1-amino-2-ethoxybenzene
- 2-PHENETIDINE
- 2-ETHOXYBENZAMINE
- 2-ETHOXYBENZENAMINE
- 2-Aminoethoxybenzene
- 2-AMINOPHENETOL
- 2-AMINOPHENETOLE
- O-ETHOXYANILINE
- O-PHENETIDINE
- o-TIMTEC-BB SBB006726
- 2-ethoxy-benzenamin
- 2-ethoxyphenylamine
- Benzenamine,2-ethoxy-
- o-Aminophenetole
- o-Aminophenolethylether
- ORTHO-PHENETIDINE
- 2-Amino-1-ethoxybenzol
- o-Phenetidine >=97.0% (GC)
- Phthalhydroquinone-d4
- Phthalic Alcoho-d4l
- Pyrocatechin-d4
- Pyrocatechol-d4
- 2-Aminophenetole 2-Ethoxyaniline
- O-PHENETIDINE FOR SYNTHESIS 250 ML
- 2-Ethoxybenzenamine (ACI)
- o-Phenetidine (7CI, 8CI)
- 2-Aminophenyl ethyl ether
- NSC 9818
- o-Ethoxylaniline
- 4-13-00-00807 (Beilstein Handbook Reference)
- DTXSID5025863
- Z104478442
- CHEMBL1525301
- AI3-09043
- 2-ethoxy aniline
- MLS002303053
- CAS-94-70-2
- SCHEMBL15704
- EC 202-356-4
- o-phenitidine
- NCGC00258556-01
- 1321-31-9
- DTXCID105863
- ortho-phenetidine
- o-Phenetidine, >=97.0% (GC)
- EINECS 202-356-4
- AKOS000102651
- P0089
- cid_7203
- SMR001307334
- W-100189
- PHENETIDINE, O-
- EN300-20503
- Benzenamine, ar-ethoxy-
- 2-Phenetidine
- InChI=1/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H
- Benzenamine, 2-ethoxy-
- I76155S2AA
- aniline, 2-ethoxy-
- NCGC00091388-02
- 2-ethoxy-aniline
- UN 2311
- HMS3039A17
- ETHOXYANILINE
- MFCD00007689
- NSC-9818
- NCGC00091388-01
- NS00011444
- CS-W004149
- 2-ETHOXYANILINE
- CHEBI:190954
- o-Phenetidine
- BDBM74412
- Tox21_201003
- O-PHENETIDINE [MI]
- CCRIS 4697
- Q27280535
- 94-70-2
- Oprea1_234512
- F87373
- F2190-0443
- o-Phenetidin
- STL169148
- BRN 0637069
- UNII-I76155S2AA
- NSC9818
- BIDD:GT0222
- FS-4093
- +Expand
-
- MFCD00007689
- ULHFFAFDSSHFDA-UHFFFAOYSA-N
- 1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
- O(CC)C1C(N)=CC=CC=1
- 637069
Computed Properties
- 137.08400
- 1
- 2
- 2
- 137.084
- 10
- 95.3
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 35.2A^2
Experimental Properties
- 2.24870
- 35.25000
- 7227
- n20/D 1.555(lit.)
n20/D 1.555 - 0.5-1.0 g/100 mL at 24.5 ºC
- 232°C
- -20 ºC
- 1 mmHg ( 67 °C)
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 2909
- 7g/l
- Colorless oily liquid.
- Soluble in alcohol \ ether and dilute acid, insoluble in water
- Sensitive to light and air
- 4.43(at 28℃)
- 1.051 g/mL at 25 °C(lit.)
o-Phenetidine Security Information
- GHS06 GHS08
- SI6465300
- 2
- 6.1
- S28-S36/37-S45-S28A
- III
- R23/24/25; R33
- T
- UN 2311 6.1/PG 3
- H301,H311,H331,H373
- P261,P280,P301+P310,P311
- dangerous
- The warehouse is ventilated and dried at low temperature, and stored and transported separately from food raw materials
- III
- 23/24/25-33
- Danger
- 6.1
- 8-10-23
o-Phenetidine Customs Data
- 29222200
-
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
o-Phenetidine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group TransformationsChemistry - A European Journal, 2010, 16(9), 2938-2943,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
1.2 Catalysts: Graphene ; 30 min, rt; 18 h, 25 °C; rt → 800 °C; 2 h, 800 °C
1.3 Reagents: Hydrogen Solvents: Ethanol , Water ; 13 h, 20 bar → 50 bar, 110 °C
- Co-based heterogeneous catalysts from well-defined α-diimine complexes: Discussing the role of nitrogenJournal of Catalysis, 2017, 351, 79-89,
Synthetic Circuit 10
- Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenesCatalysis Science & Technology, 2019, 9(1), 157-162,
Synthetic Circuit 11
Synthetic Circuit 12
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
1.2 Solvents: Diethyl ether , Ethanol , Water
- The preparation of aryl alkyl ethers from fluoroarenetricarbonylchromium complexesSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1986, 16(10), 1363-9,
Synthetic Circuit 16
Synthetic Circuit 17
1.2 Reagents: Water
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-Carboxamide Derivatives Containing Ether Group as Potential Succinate Dehydrogenase InhibitorsJournal of Agricultural and Food Chemistry, 2023, 71(24), 9255-9265,
Synthetic Circuit 18
1.2 Reagents: Sodium hydroxide Solvents: Water
- Expedient Discovery for Novel Antifungal Leads Inhibiting Fusarium graminearum: 3-(Phenylamino)quinazolin-4(3H)-ones Deriving from Systematic Optimizations on a Tryptanthrin StructureJournal of Agricultural and Food Chemistry, 2022, 70(41), 13165-13175,
Synthetic Circuit 19
1.2 Solvents: Water ; rt
- Synthesis of axially chiral N-aryl benzimidazoles via chiral phosphoric acid catalyzed enantioselective oxidative aromatizationNew Journal of Chemistry, 2022, 46(14), 6398-6402,
Synthetic Circuit 20
o-Phenetidine Raw materials
o-Phenetidine Related Literature
-
1. Arylamine co-ordination complexes. Part IV. Complexes of nickel(II) thiocyanate with substituted anilinesA. V. Butcher,D. J. Phillips,J. P. Redfern J. Chem. Soc. A 1971 1640
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Dapeng Li,Xueying Liu,Ran Yi,Jiaxian Zhang,Zhiqiang Su,Gang Wei Inorg. Chem. Front. 2018 5 112
-
Dazhi Yao,Wenqi Zhao,Limin Zhang,Yang Tian Analyst 2017 142 4215
-
Jie He,Peng Zhang,Jinlong Gong,Zhihong Nie Chem. Commun. 2012 48 7344
-
Peng Zhang,Jie He,Xinbin Ma,Jinlong Gong,Zhihong Nie Chem. Commun. 2013 49 987
-
Jing Lin,Molly G. Zhang,Yuxia Tang,Bronte Wen,Hao Hu,Jibing Song,Yijing Liu,Peng Huang,Xiaoyuan Chen Nanoscale 2016 8 7430
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Dirk Holschumacher,Thomas Bannenberg,Kerstin Ibrom,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Dalton Trans. 2010 39 10590
-
Jie He,Peng Zhang,Jinlong Gong,Zhihong Nie Chem. Commun. 2012 48 7344
-
Haitao Yu,Bo Liu,Yahui Wang,Jian Wang,Qingshan Hao Soft Matter 2011 7 5113
-
Anastasiia N. Andriianova,Yuliya N. Biglova,Akhat G. Mustafin RSC Adv. 2020 10 7468